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Linezolid Impurity 8

Cat. No.: B601329
CAS No.: 868405-66-7
M. Wt: 288.75
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Description

Significance of Impurity Research in Active Pharmaceutical Ingredients

The study of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing. rjlbpcs.comresearchgate.net Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. rjlbpcs.com The presence of impurities can arise from various sources, including starting materials, intermediates, reagents, and degradation of the API itself. researchgate.net Meticulous research into these impurities is essential to ensure the quality, safety, and consistency of the final pharmaceutical product. rjlbpcs.com The process of identifying and characterizing impurities, known as impurity profiling, is a mandatory requirement for new drug applications and plays a vital role in process optimization and quality control. rjlbpcs.comnih.gov

Overview of Linezolid (B1675486) Synthetic Routes and Potential Impurity Landscape

Linezolid, a synthetic antibiotic belonging to the oxazolidinone class, is a crucial medication for treating infections caused by multidrug-resistant Gram-positive bacteria. Its synthesis is a multi-step process that can generate a variety of process-related impurities. amazonaws.com A common synthetic pathway involves the reaction of (S)-glycidyl butyrate (B1204436) with a carbamate (B1207046) intermediate, which is itself formed from morpholine (B109124) and 1,2-difluoro-4-nitrobenzene. amazonaws.com Alternative routes may utilize intermediates like (S)-glycidyl phthalimide (B116566) to circumvent the use of potentially hazardous reagents like azides. amazonaws.com

The complexity of these synthetic routes invariably leads to the formation of a landscape of potential impurities. These can include enantiomeric impurities, by-products from side reactions, and unreacted intermediates. amazonaws.com For instance, the reaction of an intermediate with mesyl chloride can lead to the substitution of a hydroxyl group with chlorine, forming chloro-impurities at trace levels. amazonaws.com

Definition and Academic Research Focus on Linezolid Impurity 8

This compound is a specific process-related impurity identified during the synthesis of Linezolid. Its chemical name is (R)-1-chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol . pharmaffiliates.com A hydrochloride salt of this impurity is also known. synthinkchemicals.com

Academic and industrial research has focused on the identification, synthesis, and characterization of such impurities to control their levels in the final drug product. The synthesis of this compound has been described as part of broader studies on Linezolid impurities. One reported pathway involves the treatment of 3-fluoro-4-morpholinoaniline (B119058) with epichlorohydrin (B41342) to produce an intermediate, which is then further reacted to yield this compound. rjlbpcs.com Specifically, a process-related impurity, compound 6, is synthesized and then heated with potassium phthalimide in dimethylformamide to produce compound 8, a precursor to the impurity of interest. rjlbpcs.com

Below is a data table summarizing the key information for this compound and related compounds.

Compound Name/IdentifierChemical NameRole/Context
This compound (R)-1-chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-olProcess-related impurity in Linezolid synthesis
This compound HCl (R)-1-chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, hydrochlorideHydrochloride salt of this compound
Linezolid (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamideActive Pharmaceutical Ingredient
3-fluoro-4-morpholinoaniline 3-fluoro-4-morpholinoanilineStarting material in a synthetic route for Linezolid impurities
Epichlorohydrin (chloromethyl)oxiraneReagent used in the synthesis of Linezolid impurities
Potassium phthalimide 2-potassiophthalimideReagent used in the synthesis of a precursor to this compound

Properties

CAS No.

868405-66-7

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.75

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Structural Elucidation and Comprehensive Characterization of Linezolid Impurity 8

Isolation and Purification Methodologies

The isolation of impurities, often present in minute quantities within the bulk drug substance, necessitates highly efficient and sensitive separation techniques. nih.gov

Preparative Chromatographic Techniques (e.g., Preparative High-Performance Liquid Chromatography)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities from a crude mixture. nih.govallfordrugs.com In the context of Linezolid (B1675486), reversed-phase preparative HPLC has been successfully utilized to isolate unknown impurities from the bulk drug. nih.gov This method involves injecting a concentrated solution of the crude Linezolid sample onto a preparative column. The separation is achieved based on the differential partitioning of the components between the mobile phase and the stationary phase.

For instance, a simple isocratic reverse-phase HPLC method can detect impurities at levels below 0.1%. nih.gov The mobile phase composition, flow rate, and detector wavelength are optimized to achieve the best separation between Linezolid and its impurities. researchgate.net Fractions corresponding to the impurity peak are collected, pooled, and then concentrated to yield the isolated impurity. allfordrugs.com The purity of the isolated fraction is then confirmed using analytical HPLC.

Advanced Separation Strategies for Trace Impurities

Given that impurities in drug substances can be present at very low levels, advanced strategies are often required for their effective isolation. ijcrt.org Techniques such as flash chromatography, which utilizes smaller silica (B1680970) gel particles and pressure to drive the solvent, can be employed. ijcrt.org Furthermore, the development of chiral HPLC methods is crucial when dealing with enantiomeric impurities. For Linezolid, chiral separation has been achieved on amylose-based stationary phases, allowing for the resolution of its enantiomers. nih.gov These advanced separation techniques are vital for obtaining highly pure samples of trace impurities for subsequent structural analysis.

Spectroscopic and Spectrometric Characterization

Once isolated, the definitive structure of Linezolid Impurity 8 is determined through a combination of sophisticated spectroscopic and spectrometric techniques. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D NMR, 2D NMR, 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

For a related compound, desfluoro linezolid, extensive NMR analysis has been reported. blogspot.comgoogle.com The 1H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the 13C NMR spectrum reveals the number and types of carbon atoms.

Table 1: NMR Data for a Related Linezolid Impurity (Desfluoro Linezolid) blogspot.comgoogle.com

Technique Solvent Frequency Chemical Shifts (δ, ppm)
¹H NMRDMSO-d6400 MHz1.83 (s), 3.04 (brt), 3.40 (t), 3.68 (m), 3.72 (brt), 4.04 (t), 4.67 (m), 6.95 (d), 7.37 (d), 8.21 (t)
¹³C NMRDMSO-d6100 MHz22.8, 41.9, 48.0, 49.2, 66.5, 71.7, 115.9, 119.9, 130.9, 148.0, 154.7, 170.0

2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of the impurity. amazonaws.com

Mass Spectrometry Techniques (e.g., LC-MS, LC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. daicelpharmastandards.com When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying impurities. ijcrt.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which aids in determining the molecular formula of the impurity. For instance, the mass spectrum of desfluoro linezolid shows a molecular ion peak (MH+) at m/z 319. blogspot.comgoogle.com Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion, providing valuable structural information based on the fragmentation pattern. mdpi.com

Table 2: Mass Spectrometry Data for Linezolid Impurities

Impurity Name CAS Number Molecular Formula Molecular Weight Reference
This compound868405-66-7C₁₃H₁₈ClFN₂O₂288.75 chemicalbook.com
Linezolid Chlorohydrin Impurity1610690-08-8C₁₃H₁₈ClFN₂O₂288.75 pharmaffiliates.com
Desfluoro linezolidNot specifiedNot specified319 (MH+) blogspot.comgoogle.com

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of desfluoro linezolid, recorded on a KBr pellet, displays characteristic absorption bands at 3311, 2968, 2926, 2830, 1731, 1656, 1555, and 1523 cm⁻¹. blogspot.comgoogle.com These bands correspond to various functional groups, such as N-H, C-H, C=O (oxazolidinone and amide), and aromatic C=C stretching vibrations. Comparing the IR spectrum of the isolated impurity with that of the parent drug and other known related substances can help in identifying structural modifications.

Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing Linezolid and its impurities. The Linezolid molecule contains chromophores that absorb light in the UV region. A simple, sensitive, and accurate UV spectrophotometric method has been established for the quantitative determination of Linezolid in both bulk and pharmaceutical dosage forms. The maximum wavelength (λmax) for Linezolid has been identified at 251 nm. ajpamc.comchemistryjournal.net The method demonstrates linearity over a concentration range of 1-6 µg/ml. ajpamc.com

In a study developing a visible spectrophotometric method, a chloroform-extractable complex of Linezolid with bromocresol green showed an absorbance maximum at 420 nm. ijpsonline.com Another spectrophotometric method is based on the reduction of ferric (III) to ferrous (II) by Linezolid, which then forms a colored complex with 1,10-phenanthroline, with a λmax of 510 nm. alliedacademies.org

For the analysis of Linezolid and its degradation products, UV detection is commonly employed in conjunction with High-Performance Liquid Chromatography (HPLC). For instance, in one method, UV detection was carried out at 257 nm for the separation of Linezolid from its alkaline degradation product. researchgate.netresearchgate.net

The following table summarizes the key UV-Vis spectroscopic data for Linezolid:

MethodWavelength (λmax)Concentration RangeReference
UV Spectrophotometry251 nm1-6 µg/ml ajpamc.com
Visible Spectrophotometry (with Bromocresol Green)420 nm0-70 µg/ml ijpsonline.com
Visible Spectrophotometry (with 1,10-phenanthroline)510 nm1-10 µg/ml alliedacademies.org
HPLC-UV257 nmNot Specified researchgate.netresearchgate.net

Chemical Structure Assignment of this compound

This compound is identified as a process-related impurity that can form during the synthesis of Linezolid. rjlbpcs.comamazonaws.com Its chemical structure has been elucidated and confirmed through various analytical techniques.

The chemical name for this compound is (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-thioxooxazolidin-5-yl)methyl)acetamide. chemwhat.com Another source refers to an impurity designated as MM3300.08, which is a chloro-derivative formed during the mesylation step in a specific synthetic route of Linezolid. amazonaws.com However, the more commonly referenced "this compound" has a distinct structure.

The synthesis of this compound has been described, starting from 3-fluoro-4-morpholinoaniline (B119058) and epichlorohydrin (B41342) to form an intermediate (compound 6). rjlbpcs.com This intermediate is then heated with potassium phthalimide (B116566) in dimethylformamide to yield a precursor to impurity 8. rjlbpcs.com The structure of the final impurity is confirmed by spectroscopic methods. rjlbpcs.com

The table below provides the key identification details for this compound:

IdentifierValueReference
Chemical Name(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-thioxooxazolidin-5-yl)methyl)acetamide chemwhat.com
CAS Number760983-00-4 chemwhat.com
Molecular FormulaC16H20FN3O3S chemwhat.com
Molecular Weight353.41 g/mol chemwhat.com
AppearanceLight yellow powder chemwhat.com

Mechanistic Investigations into the Formation of Linezolid Impurity 8

Process-Related Formation Pathways

The formation of Linezolid (B1675486) Impurity 8 is intrinsically linked to the synthetic route employed for the production of Linezolid. Understanding these pathways is crucial for optimizing manufacturing processes to minimize the presence of this impurity.

Synthetic Route-Specific By-Product Generation

Linezolid Impurity 8, identified as (2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol, is recognized as a process-related impurity. rjlbpcs.comchemicalbook.com Its formation is a consequence of specific chemical transformations within the Linezolid synthesis process. One reported synthetic pathway leading to a related impurity involves the reaction of oxazolidinone MM3300.05 with mesyl chloride, which can lead to the substitution of the hydroxy group with chlorine, forming impurity MM3300.08 at trace levels. amazonaws.com Although not identical, this highlights the potential for chloro-impurities to form during synthesis. Another study details the synthesis of this compound from a related compound, Compound 6, by heating it with potassium phthalimide (B116566) in dimethylformamide. rjlbpcs.com This indicates that specific intermediates in the Linezolid synthesis can serve as direct precursors to Impurity 8.

Role of Starting Materials and Chemical Intermediates in Impurity 8 Formation

The starting materials and intermediates in the Linezolid synthesis play a pivotal role in the generation of Impurity 8. The intermediate (2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol is a key precursor in the synthesis of a major thermal degradation product of Linezolid. chemicalbook.com This underscores the importance of controlling the purity of intermediates to prevent the formation of downstream impurities.

A common synthetic route for Linezolid begins with 3-fluoro-4-morpholinyl aniline. bocsci.com One process describes the reaction of 3-fluoro-4-morpholinoaniline (B119058) with epichlorohydrin (B41342) to form an intermediate, compound 6. rjlbpcs.com This intermediate, upon reaction with potassium phthalimide, yields a compound that is a precursor to another impurity, but this pathway highlights how epichlorohydrin, a common reagent, can introduce the chlorohydrin functionality seen in Impurity 8. The presence of any unreacted chlorinated intermediates can lead to the formation of such impurities.

Starting Material/IntermediateRole in Impurity 8 Formation
3-fluoro-4-morpholinoanilineA key starting material in many Linezolid syntheses which, upon reaction with chlorinated reagents, can lead to precursors of Impurity 8. bocsci.com
EpichlorohydrinA reagent used in some synthetic routes that can directly introduce the 1-chloro-2-propanol (B90593) structure found in Impurity 8. rjlbpcs.com
Compound 6 (from 3-fluoro-4-morpholinoaniline and epichlorohydrin)An intermediate that can potentially be converted to Impurity 8 under certain reaction conditions. rjlbpcs.com

Influence of Reaction Parameters on Impurity 8 Yield

The yield of this compound is significantly influenced by various reaction parameters. The use of certain reagents and solvents can either promote or inhibit its formation. For instance, the synthesis of a precursor to a related impurity from Compound 6 is conducted by heating with potassium phthalimide in dimethylformamide at 100°C for 3 hours. rjlbpcs.com This suggests that elevated temperatures and specific solvent systems can drive the formation of such impurities.

ParameterInfluence on Impurity 8 Yield
Temperature Elevated temperatures can increase the rate of side reactions leading to the formation of Impurity 8. rjlbpcs.com
Solvent Systems The choice of solvent (e.g., dimethylformamide) can influence the reaction pathways and the formation of impurities. rjlbpcs.com
Reagent Stoichiometry The ratio of reactants can affect the completeness of the primary reaction and the formation of by-products.

Degradation-Derived Formation Pathways

In addition to being a process-related impurity, Linezolid can also degrade under certain conditions to form various products. Understanding these degradation pathways is essential for ensuring the stability and quality of the final drug product.

Hydrolytic Degradation Mechanisms (Acidic and Alkaline Conditions)

Linezolid is susceptible to hydrolysis, particularly under alkaline conditions. nih.gov In alkaline environments, Linezolid undergoes rapid degradation, leading to the formation of multiple degradation products. nih.govnih.gov Studies have shown that alkaline hydrolysis can result in the opening of the oxazolidinone ring. amazonaws.com Specifically, under alkaline conditions, the amide linkage can be hydrolyzed. researchgate.net

Under acidic conditions, Linezolid also undergoes degradation, though typically to a lesser extent than in alkaline media. nih.gov Acid hydrolysis primarily leads to the cleavage of the acetyl moiety from the Linezolid molecule. amazonaws.comlgcstandards.com

Oxidative Degradation Mechanisms

Linezolid is also known to be labile to oxidative stress. amazonaws.comlgcstandards.com Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products. nih.govresearchgate.net A primary site of oxidation is the morpholine (B109124) ring, which can be oxidized to form the N-oxide derivative. amazonaws.comresearchgate.net While specific studies detailing the formation of this compound through oxidative degradation are not prevalent, the general susceptibility of Linezolid to oxidation highlights a potential pathway for the formation of various degradation products. Forced degradation studies have shown that under peroxide conditions, various impurities can be formed. pharmtech.com

Photolytic and Thermal Degradation Effects

The stability of a pharmaceutical compound under various environmental stresses, such as light and heat, is a critical factor in ensuring its quality and efficacy. Forced degradation studies are essential for identifying potential degradants that can form during the shelf life of a drug product. For Linezolid, studies have explored its behavior under photolytic and thermal stress conditions as mandated by International Conference on Harmonisation (ICH) guidelines. researchgate.netscielo.br

While some research suggests that Linezolid is relatively stable against thermal and photolytic degradation compared to its lability in acidic, alkaline, or oxidative conditions, the formation of impurities under these stresses is a documented phenomenon. amazonaws.com High-temperature sterilization processes and long-term storage can induce degradation. rjlbpcs.com Specifically, this compound, identified as (2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol, has been noted as an intermediate in the synthesis of a major thermal degradation product of Linezolid. chemicalbook.comgoogle.com

Forced degradation studies have been conducted under a variety of conditions to probe the stability of Linezolid. These studies help in developing stability-indicating analytical methods capable of separating the drug from its degradation products. researchgate.net For instance, Linezolid has been subjected to dry heat and exposure to UV light to assess the formation of degradants. researchgate.netresearchgate.net In one study, solid Linezolid powder was exposed to a climate chamber at 40°C with 75% relative humidity for 90 days, as well as to light at a wavelength of 254 nm, to determine the effects on its stability. scielo.brscielo.br Another investigation involved drying Linezolid powder in a hot air oven, which resulted in minimal degradation. nih.gov

Table 1: Summary of Thermal and Photolytic Stress Conditions Applied to Linezolid

Stress ConditionParametersObserved OutcomeReference
Thermal (Dry Heat)Hot air ovenMinimal degradation observed. nih.gov
Thermal/Humidity40°C / 75% Relative Humidity for 90 daysStability of Linezolid in solid state was evaluated. scielo.brscielo.br
PhotolyticExposure to UV light at 254 nmFormation of cationic photodegradation products. scielo.brscielo.br
Thermal (Solution)Elevated temperatures (e.g., 70°C) in various solutionsDegradation was observed, particularly at high pH values. nih.gov

Dimerization and Other Complex Reaction Products Leading to Impurity 8 Analogues

Beyond simple degradation, the formation of more complex impurities, such as dimers and other reaction products, is a significant consideration in the synthesis and stability of Linezolid. These complex impurities can arise from side reactions during synthesis or from the subsequent interaction of intermediates and the active pharmaceutical ingredient (API).

One notable complex impurity is a bis-linezolid compound. pharmtech.com Its formation can occur during the final acetylation step of the Linezolid synthesis. In this stage, any remaining free amine of the Linezolid precursor can react in-situ with the newly formed Linezolid API, leading to a dimeric structure upon acetylation. amazonaws.com

This compound itself can serve as a precursor to other complex molecules or analogues. Research has shown the synthesis of a process-related impurity, a phthalimide derivative, from a compound structurally equivalent to this compound. rjlbpcs.com In this synthesis, (R)-1-chloro-3-(3-fluoro-4-morpholinophenylamino)propan-2-ol (Compound 6 in the study) is heated with potassium phthalimide in dimethylformamide at 100°C to yield the phthalimide analogue (Compound 8 in the study). rjlbpcs.com This demonstrates a pathway where an impurity can be transformed into a more complex, related substance under specific process conditions.

Table 2: Examples of Complex Reaction Products in Linezolid Synthesis and Degradation

Complex ProductPrecursorsFormation ConditionsReference
Bis-linezolid (Dimer)Free amine of Linezolid precursor and Linezolid APIOccurs during the final acetylation step of synthesis. amazonaws.compharmtech.com
Phthalimide Analogue of Impurity 8This compound precursor and Potassium PhthalimideHeating at 100°C in Dimethylformamide (DMF). rjlbpcs.com

Advanced Analytical Methodologies for Detection and Quantification of Linezolid Impurity 8

Chromatographic Method Development and Optimization

Chromatographic techniques are the cornerstone for the separation and quantification of impurities in pharmaceutical substances. The development of robust and sensitive chromatographic methods is essential for controlling the levels of Linezolid (B1675486) Impurity 8 in both the bulk drug and final formulations.

Liquid Chromatography (e.g., Reverse-Phase High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of Linezolid and its impurities. researchgate.netdaicelpharmastandards.comnih.gov These methods offer high resolution, sensitivity, and reproducibility. ijcrt.org

High-Performance Liquid Chromatography (HPLC):

Several HPLC methods have been developed for the determination of Linezolid and its related compounds. researchgate.netinternationaljournalssrg.org A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netinternationaljournalssrg.org For instance, a simple isocratic RP-HPLC method was developed to separate Linezolid from its impurities using a C18 column and a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (45:55 v/v) at a flow rate of 1.0 mL/min, with UV detection at 251 nm. internationaljournalssrg.org Another method utilized a mobile phase of water and methanol (50:50) with a C18 column, achieving separation with a retention time of 5.117 minutes for Linezolid. researchgate.net The development of stability-indicating HPLC methods is crucial to separate the API from its degradation products, including potential impurities formed under stress conditions like acid and alkali hydrolysis, oxidation, and photodegradation. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC):

UPLC offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and lower solvent consumption. science.gov A stability-indicating UPLC method was developed to separate Linezolid and its impurities, demonstrating the superiority of UPLC in terms of speed and efficiency. science.govgoogle.com For example, a UPLC method using a BEH C18 column with a gradient elution of a buffer and acetonitrile can effectively separate Linezolid from its impurities in a short run time. science.govgoogle.com The increased sensitivity of UPLC is particularly beneficial for detecting and quantifying trace-level impurities.

Table 1: Example of RP-HPLC Method Parameters for Linezolid Impurity Analysis

ParameterCondition
Column InertSustain C18 (250 x 4.6 mm, 5µm) internationaljournalssrg.org
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (45:55 v/v) internationaljournalssrg.org
Flow Rate 1.0 mL/min internationaljournalssrg.org
Detection UV at 251 nm internationaljournalssrg.org
Column Temperature 45°C internationaljournalssrg.org
Injection Volume 20 µL internationaljournalssrg.org

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Linezolid is a chiral compound, and its synthesis can potentially lead to the formation of its (R)-enantiomer as a chiral impurity. oup.com Chiral chromatography is essential for the enantiomeric separation and quantification of this impurity. Both normal-phase and reversed-phase chiral HPLC methods have been developed.

A reversed-phase chiral LC method was developed for the enantiomeric resolution of Linezolid using a Chiralcel OJ-RH column. oup.com The mobile phase consisted of 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile (86:14, v/v), achieving a resolution of two between the enantiomers. oup.com Another approach utilized a Chiralpak IA column with a mobile phase of acetonitrile, ethanol, n-butyl amine, and trifluoroacetic acid (96:4:0.10:0.16 v/v/v/v) to separate both chiral and achiral impurities. researchgate.netresearchgate.net

Table 2: Example of Chiral HPLC Method for Linezolid Enantiomeric Separation

ParameterCondition
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) oup.com
Mobile Phase 150mM Di-sodium hydrogen phosphate buffer (pH 4.5) : Acetonitrile (86:14, v/v) oup.com
Flow Rate Not Specified
Detection Not Specified
Resolution 2.0 oup.com

Gas Chromatography for Volatile Impurities (e.g., related precursors like Glycidol)

Table 3: Example of GC Method for Genotoxic Impurity (Glycidol) in Linezolid

ParameterCondition
Column DB-FFAP (30 m length, 0.53 mm ID, 1µm film thickness) tsijournals.com
Carrier Gas Helium tsijournals.com
Detector Flame Ionization Detector (FID) tsijournals.com
Oven Program 70°C for 7 min, then ramp to 240°C at 20°C/min, hold for 15 min tsijournals.com
Injector Temperature Not specified, but injector port was used tsijournals.com
Detector Temperature Not specified

Planar Chromatography (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique that can be used for the separation and identification of impurities. researchgate.net High-Performance Thin Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. researchgate.net

A stability-indicating HPTLC method was developed for the analysis of Linezolid and its degradation products. researchgate.net The method employed TLC aluminum plates precoated with silica (B1680970) gel 60F-254 as the stationary phase and a solvent system of toluene-acetone (5:5, v/v). researchgate.net This system provided a compact spot for Linezolid with an Rf value of 0.29 ± 0.01 and was able to separate the drug from its degradation products. researchgate.net Another TLC method used chloroform:ethanol (5:2, v/v) as the developing system for the separation of Linezolid from its alkaline and oxidative degradation products. researchgate.net

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, low solvent consumption, and high efficiency. scielo.br Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are two modes of CE that have been applied to the analysis of Linezolid and its impurities. scielo.brresearchgate.netnih.gov

A CZE method was developed to analyze Linezolid and its cationic photodegradation products using a fused silica capillary and a background electrolyte of 100 mM formic acid (pH 3.0). scielo.brscielo.br For the separation of achiral impurities, a sweeping-micellar electrokinetic chromatography method was developed, which provided a detection limit of 0.05 µg/ml for Linezolid. researchgate.netnih.gov Furthermore, CE has been successfully employed for the enantiomeric separation of Linezolid using chiral selectors like heptakis-(2,3-diacetyl-6-sulfato)-beta-cyclodextrin. nih.govmdpi.com

Integration of Hyphenated Techniques for Impurity Profiling

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are invaluable for the comprehensive impurity profiling of pharmaceuticals. ijcrt.orgajrconline.org These techniques provide not only quantitative data but also structural information for the identification of unknown impurities.

The most common hyphenated techniques used in impurity profiling are Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (NMR). ijcrt.org LC-MS is particularly powerful for identifying trace-level impurities due to its high sensitivity and selectivity. benchchem.com For instance, a UPLC-MS/MS method was established for the determination of the genotoxic impurity (R)-5-(azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone in Linezolid API and its glucose injection, with a limit of quantification of 0.073 ng/mL. cpu.edu.cn

The integration of these advanced analytical methodologies allows for a thorough characterization and control of Linezolid Impurity 8 and other related substances, ensuring the quality and safety of Linezolid products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of pharmaceutical impurities. Its high sensitivity and specificity make it particularly suitable for identifying and quantifying trace-level impurities like this compound. In a typical LC-MS setup, the impurity is first separated from the active pharmaceutical ingredient (API) and other related substances using a high-performance liquid chromatography (HPLC) system. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is determined, allowing for definitive identification and quantification.

Several studies have demonstrated the utility of LC-MS for the analysis of Linezolid and its impurities. nih.gov For instance, LC-MS/MS, a tandem mass spectrometry approach, has been effectively used for the identification of unknown compounds formed during forced degradation studies of Linezolid. nih.gov The selection of the stationary phase, mobile phase composition, and gradient elution program are critical parameters that are optimized to achieve adequate separation. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researchgate.netresearchgate.net The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to achieve optimal ionization of this compound. mdpi.com The high resolution and accuracy of modern mass spectrometers further aid in the unambiguous identification of the impurity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more common for non-volatile and thermally labile compounds like Linezolid and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities that may be present in the drug substance or arise from the manufacturing process. nih.gov For the analysis of non-volatile impurities like this compound, a derivatization step would be necessary to increase its volatility and thermal stability, making it amenable to GC analysis. However, due to the complexity and potential for incomplete reactions, this approach is less favored compared to LC-MS for this specific impurity.

GC-MS is a highly effective technique for the analysis of residual solvents in pharmaceutical substances. nih.govresearchgate.net Although not directly analyzing this compound, this highlights the capability of GC-MS in pharmaceutical quality control. The technique offers excellent separation efficiency and low detection limits for volatile compounds. nih.gov

Method Validation Principles and Practices (ICH Guidelines)

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, specifically Q2(R1), which outlines the validation characteristics required for various analytical procedures. ich.orgqbdgroup.comfda.gov For an impurity quantification method, the following parameters are of paramount importance.

Specificity and Selectivity Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. fda.gov In the context of this compound, the analytical method must be able to distinguish it from Linezolid itself and other potential process-related and degradation impurities. researchgate.netamazonaws.com

To demonstrate specificity, a common approach is to spike the drug substance or product with known levels of this compound and other relevant impurities. ikev.org The chromatogram should show baseline separation between all components. Peak purity analysis, often performed using a photodiode array (PDA) detector or mass spectrometry, can provide additional evidence of specificity by confirming that the chromatographic peak of the analyte is not co-eluting with other substances. ich.org Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are also crucial to demonstrate that the method can separate the resulting degradation products from the main peak and other impurities. scielo.brresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgnih.gov

For impurity analysis, it is crucial to have an LOQ that is at or below the reporting threshold for the impurity as specified by regulatory guidelines. The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N) of the analytical signal. An S/N ratio of 3:1 is generally accepted for LOD, while a ratio of 10:1 is used for LOQ. google.com Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. nih.gov

ParameterTypical Value for Linezolid Impurity AnalysisReference
LOD0.0056 % google.com
LOQ0.0169 % google.com

Assessment of Linearity and Working Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. The working range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.orgscielo.br

To establish linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r), y-intercept, and slope of the regression line are determined. A correlation coefficient close to 1 (typically >0.99) indicates a strong linear relationship. mfd.org.mkajpamc.com The working range for an impurity method should typically cover from the reporting level of the impurity to 120% of the specification limit. ikev.org

Validation ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Linearity RangeFrom LOQ to 120% of the impurity limit

Precision Analysis (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is typically determined by performing a minimum of six replicate measurements at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each). ich.orgikev.org

Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or using different equipment. ich.org The goal is to demonstrate the ruggedness of the method. The RSD values for repeatability and intermediate precision should be within acceptable limits, which depend on the concentration of the analyte. For impurity analysis, lower RSD values are generally required.

Precision LevelTypical RSD (%) for Linezolid Impurity AnalysisReference
Repeatability< 5% mdpi.commfd.org.mk
Intermediate Precision< 10% mdpi.commfd.org.mk

Accuracy Assessment (Recovery Experiments)

The accuracy of an analytical method is defined as the closeness of the test results obtained by that method to the true value. In the context of impurity quantification, accuracy is typically evaluated through recovery experiments. This involves adding a known amount of the impurity (spiking) into a sample matrix and then analyzing the sample to determine how much of the added impurity is measured or "recovered."

Table 1: Example of Accuracy Data from Recovery Experiments for a Linezolid Impurity

Concentration Level Spiked Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery Mean % Recovery
50% 0.20 0.198 99.0% 99.2%
0.20 0.200 100.0%
0.20 0.197 98.5%
100% 0.40 0.404 101.0% 100.7%
0.40 0.399 99.8%
0.40 0.405 101.3%
150% 0.60 0.592 98.7% 99.1%
0.60 0.598 99.7%

Robustness Evaluation and System Suitability Testing

Robustness Evaluation: Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijprajournal.com It provides an indication of the method's reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2°C), and mobile phase composition. mfd.org.mk During robustness studies, critical system suitability parameters are monitored, such as the resolution between adjacent peaks and the tailing factor of the analyte peaks. A method is considered robust if these parameters remain within the predefined acceptance criteria despite the variations. For instance, in validated methods for Linezolid, the resolution between critical peak pairs remained greater than 2.0, and the tailing factor was less than 1.2 under all varied conditions. nih.gov The relative standard deviation (RSD) of the results under these varied conditions should also be within acceptable limits, often not more than 2%. mfd.org.mk

System Suitability Testing (SST): System suitability testing is an integral part of any chromatographic analysis, performed before the main sample analysis to ensure the system is operating correctly. ijprajournal.commfd.org.mk SST is demonstrated by making replicate injections of a standard solution and evaluating key performance indicators. These parameters include retention time, peak area, tailing factor, theoretical plates (a measure of column efficiency), and resolution between the main component and its closest eluting impurity. mfd.org.mk The results must fall within specified limits to confirm that the chromatographic system is adequate for the intended analysis.

Table 2: Typical System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Example Value mfd.org.mk
Tailing Factor ≤ 1.5 0.967
Theoretical Plates ≥ 2000 7040
Resolution ≥ 2.0 (between critical peaks) 7.7
% RSD of Peak Area (for replicate injections) ≤ 2.0% 0.07%

Quantitative Determination Strategies

Application of Retention Time (RT) and Relative Retention Time (RRT) for Identification and Monitoring

In chromatography, the Retention Time (RT) is the time taken for a specific compound to travel through the column to the detector. It serves as a primary qualitative parameter for identifying compounds. However, RT can vary slightly between different runs or different systems due to minor fluctuations in flow rate, temperature, or mobile phase composition.

To overcome this variability, the Relative Retention Time (RRT) is widely used for impurity identification. google.com RRT is a dimensionless value calculated by dividing the retention time of the impurity by the retention time of the main component, in this case, Linezolid.

RRT = (Retention Time of Impurity) / (Retention Time of Linezolid)

Using RRT provides a more reliable means of identifying impurities across different chromatographic systems and over long sequences of analysis, as any system drift will likely affect both the impurity and the main peak proportionally. google.com Pharmacopoeial methods often list known impurities by their RRT values. For example, in an analysis of a commercial Linezolid tablet, the desfluoro linezolid impurity was identified as having an RRT of 0.69 relative to Linezolid. google.com

Table 3: Example of Retention Times (RT) and Relative Retention Times (RRT) for Linezolid Impurities

Compound Retention Time (min) Relative Retention Time (RRT)
Linezolid Impurity G ~8.8 ~0.49 who.int
Linezolid Impurity C ~10.6 ~0.59 who.int
Desfluoro Linezolid - 0.69 google.com
Linezolid Impurity H ~13.5 ~0.75 who.int
Linezolid Impurity F ~14.4 ~0.80 who.int
Linezolid ~18.0 1.00
Linezolid Impurity D ~24.5 1.36 who.int
Linezolid Impurity B ~25.6 1.42 who.int

This table is compiled from data in the cited sources. Absolute retention times can vary significantly based on the specific method used, while RRT values are more consistent. google.comwho.int

Determination of Response Factors (RF) and Relative Response Factors (RRF) for Accurate Quantification

The detector response (e.g., peak area in UV-Vis detection) for a given concentration can differ between the active pharmaceutical ingredient (API) and its impurities due to variations in their chromophores. Assuming the response is the same can lead to significant errors in impurity quantification. sepscience.com To correct for this, the Relative Response Factor (RRF) is determined and applied. rasayanjournal.co.in

The RRF is the ratio of the response factor of an impurity to the response factor of the API. rasayanjournal.co.in The response factor (RF) itself is the slope of the calibration curve (response vs. concentration) for a given compound. sepscience.com

RRF = (Slope of Impurity) / (Slope of API Standard)

The determination of RRF involves preparing and injecting solutions of both the impurity and the API standard at several concentration levels to generate their respective calibration curves. pharmaguideline.com The ratio of the slopes of these curves gives the RRF. An RRF value of 1.0 indicates that the impurity and the API have the same response at the same concentration. If the RRF is, for example, 0.8, it means the impurity has 80% of the response of the API, and its calculated amount must be adjusted accordingly for accurate reporting. The use of RRF is critical for accurate quantification, especially when a certified reference standard for the impurity is not used in the daily analysis. pharmaguideline.com

Calibration Curve Construction and External Standard Quantification

The external standard method is a widely used technique for the quantification of impurities. amazonaws.com This strategy relies on the construction of a calibration curve from a series of standard solutions of known concentrations.

A calibration curve is generated by preparing at least five or six standard solutions of the analyte at different concentration levels, covering the expected range of the impurity. nih.gov These standards are injected into the chromatograph, and the corresponding peak areas are recorded. A graph is then plotted with the peak area on the y-axis versus the concentration on the x-axis.

A linear regression analysis is performed on these data points to generate a mathematical equation for the line of best fit (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The quality of the fit is assessed by the correlation coefficient (R² or r), which should ideally be very close to 1.0 (e.g., >0.999). soeagra.comnih.gov Once the calibration curve is established and its linearity is verified, the unknown concentration of this compound in a sample can be calculated by measuring its peak area and interpolating the concentration from the regression equation.

Table 4: Example of Linearity Data for Calibration Curve Construction

Concentration (µg/mL) Peak Area
0.1 5,890
0.2 11,950
0.5 29,850
1.0 59,100
1.5 88,900
Linear Regression Output
Slope (m) 59,210
Y-Intercept (c) -15.5

This table is a representative example based on data and procedures described in cited literature. soeagra.comnih.govnih.gov

Research on Control Strategies and Impurity Mitigation for Linezolid Impurity 8

Process Optimization for Impurity Minimization

Minimizing the formation of Linezolid (B1675486) Impurity 8 begins with a thorough understanding and control of the manufacturing process. This involves a multi-faceted approach, from raw material selection to final purification.

The primary synthetic route to Linezolid that can lead to the formation of Impurity 8 involves key starting materials such as 3-fluoro-4-morpholinoaniline (B119058) and (R)-epichlorohydrin. The quality of these raw materials is paramount in controlling the impurity profile of the final active pharmaceutical ingredient (API).

Key Raw Materials and their Impact on Impurity 8 Formation:

Raw MaterialPotential Impact on Impurity 8 FormationRecommended Qualification Parameters
3-fluoro-4-morpholinoaniline The purity of this starting material is crucial. The presence of related substances or isomers could potentially lead to the formation of analogous impurities. researchgate.netPurity assay by HPLC, identification by spectroscopy (IR, NMR), limits for known and unknown impurities.
(R)-epichlorohydrin The enantiomeric purity is critical. The use of (S)-epichlorohydrin would lead to the formation of the corresponding diastereomeric impurity. The presence of reactive impurities could lead to side reactions.Enantiomeric purity by chiral HPLC, assay for chemical purity, limits for residual solvents and related substances. google.com
Potassium Phthalimide (B116566) The purity and reactivity of potassium phthalimide are important for the efficient conversion of the intermediate to the phthalimide-protected precursor of Linezolid. Impurities in this reagent could affect the reaction yield and introduce other impurities. researchgate.netAssay for purity, moisture content, and identification.

A robust supplier qualification program is essential to ensure a consistent supply of high-quality raw materials. This includes auditing suppliers, testing incoming materials against established specifications, and monitoring for any changes in the impurity profile of the raw materials.

The formation of Linezolid Impurity 8, which is understood to be a process-related impurity, can be significantly influenced by the reaction conditions employed during the synthesis of Linezolid. researchgate.netrjlbpcs.com Specifically, the step involving the reaction of an epoxide intermediate with potassium phthalimide is a critical control point.

Table of Reaction Parameters and their Influence on Impurity 8 Formation:

ParameterConditionEffect on Impurity 8 Formation
Temperature The reaction to form the phthalimide intermediate is typically carried out at elevated temperatures, for instance at 120 °C. google.comHigher temperatures can increase the rate of side reactions, potentially leading to the formation of by-products. Optimization is required to find a balance between reaction rate and impurity formation.
Solvent Polar aprotic solvents like dimethylformamide (DMF) are often used for the reaction with potassium phthalimide. google.comThe choice of solvent can influence the solubility of reactants and intermediates, affecting reaction kinetics and selectivity.
Base Potassium phthalimide itself acts as the nucleophile. The presence of other bases could potentially lead to side reactions.Control of the stoichiometry and quality of potassium phthalimide is crucial.
Reaction Time A typical reaction time is around 2 hours. google.comProlonged reaction times may lead to the degradation of products or the formation of further impurities. Monitoring the reaction progress by HPLC is essential to determine the optimal reaction time.

By carefully controlling these parameters, the formation of this compound can be minimized at its source.

Even with optimized process conditions, trace amounts of this compound may still be present in the crude Linezolid. Therefore, efficient purification methods are necessary to ensure the final API meets the stringent purity requirements.

Purification Techniques for Removing this compound:

Crystallization: This is a primary method for purifying the final Linezolid API. The choice of solvent system is critical for selectively precipitating Linezolid while leaving impurities, including Impurity 8, in the mother liquor. google.com Recrystallization from solvents like ethyl acetate (B1210297) and hexanes has been reported for purifying Linezolid. blogspot.com

Column Chromatography: While generally less scalable for commercial production, column chromatography can be an effective method for removing impurities during process development or for the preparation of reference standards. rjlbpcs.com Silica (B1680970) gel chromatography has been used to purify intermediates in the synthesis of Linezolid and its impurities. rjlbpcs.com

Preparative HPLC: For the isolation of impurities for characterization and for obtaining highly pure reference standards, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. nih.gov

The effectiveness of any purification protocol must be demonstrated through a validated analytical method capable of separating Linezolid from Impurity 8 and other potential impurities.

Stability Study Design and Interpretation (Focus on Impurity Formation)

Stability testing is a regulatory requirement to ensure that the drug product remains safe and effective throughout its shelf life. These studies are designed to evaluate the impact of various environmental factors on the drug substance and drug product, including the potential for the formation of degradation products.

Forced degradation studies are a key component of this, where the drug substance is subjected to stress conditions more severe than those expected during storage. amazonaws.com These studies help to identify potential degradation pathways and the analytical methods needed to monitor them.

Typical Stress Conditions for Forced Degradation Studies of Linezolid:

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 1M HCl, 60°C, 4 hours internationaljournalssrg.orgLinezolid is known to be labile to acidic conditions.
Base Hydrolysis 1M NaOH, Room Temperature, 10 minutes internationaljournalssrg.orgLinezolid shows lability to alkaline conditions, which can lead to ring-opening of the oxazolidinone core. amazonaws.com
Oxidation 3% H₂O₂, Room Temperature, 24 hours internationaljournalssrg.orgOxidative stress can lead to the formation of impurities like the amine oxide. amazonaws.com
Thermal Degradation High-temperature sterilization can lead to the formation of degradation impurities. rjlbpcs.comOne study mentions that (2R)-1-Chloro-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol is an intermediate in the synthesis of a major thermal degradation product of Linezolid, suggesting thermal stress could be relevant to impurities structurally related to Impurity 8.
Photostability Exposure to light as per ICH Q1B guidelines.Linezolid has shown some degradation upon exposure to light. researchgate.net

While general degradation pathways for Linezolid have been studied, specific data on the formation of this compound under these stress conditions is not extensively reported in the public domain. A comprehensive stability program for Linezolid should include monitoring for this specific impurity, especially under thermal stress, given its nature as a process-related impurity that could potentially form from unreacted intermediates.

Development and Application of Impurity Reference Standards for this compound

Reference standards are highly purified compounds that are used as a benchmark for identity, purity, and assay of a drug substance and its impurities. The availability of a reference standard for this compound is crucial for its effective control.

The synthesis of this compound has been described, providing a route for the preparation of its reference standard. rjlbpcs.com

Reported Synthesis of this compound Reference Standard:

The synthesis begins with the reaction of 3-fluoro-4-morpholinoaniline (compound 4) with epichlorohydrin (B41342) (compound 5) in the presence of p-toluenesulfonic acid (p-TSA) in isopropanol (B130326) (IPA) to yield an intermediate, compound 6. rjlbpcs.com This intermediate is then heated with potassium phthalimide (compound 7) in dimethylformamide (DMF) at 100 °C for 3 hours to produce this compound (compound 8). rjlbpcs.com

The synthesized impurity must be thoroughly characterized to confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. rjlbpcs.com The purity is typically determined by HPLC. synthinkchemicals.com

The availability of this synthesized reference standard is essential for the validation of analytical methods used in quality control to monitor the levels of this compound in the final drug product. synthinkchemicals.com It allows for accurate identification and quantification, ensuring that the impurity is maintained below the acceptable limits set by regulatory bodies like the ICH. rjlbpcs.com

Rigorous Characterization of Reference Standards for Purity and Identity

A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. The qualification of a reference standard for an impurity like this compound is a critical process that establishes its chemical structure and purity, ensuring it is fit for its intended use. synthinkchemicals.com This process involves synthesizing the impurity and then subjecting it to a battery of analytical tests to confirm its identity and establish its purity.

Research indicates that this compound is a process-related impurity formed during specific synthesis routes of Linezolid. rjlbpcs.com One described synthesis pathway involves the reaction of a chloro-intermediate compound with potassium phthalimide in dimethylformamide to yield the phthalimide-containing Impurity 8. rjlbpcs.com

Once synthesized, the crucial step of characterization begins. This involves using multiple spectroscopic and chromatographic techniques to unequivocally confirm the molecular structure and determine the purity of the reference standard. nih.gov Suppliers of impurity standards provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques. synthinkchemicals.comdaicelpharmastandards.com

The analytical techniques employed for the characterization of the this compound reference standard are detailed below:

Analytical TechniquePurpose in CharacterizationCommon Findings & Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Provides detailed information about the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. rjlbpcs.com It helps confirm the connectivity of atoms and the overall structure of the impurity. daicelpharmastandards.comSpectral data showing chemical shifts (δ in ppm), spin multiplicities (singlet, doublet, etc.), and coupling constants (J in Hz) that are consistent with the proposed structure of Impurity 8. rjlbpcs.com
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern. rjlbpcs.com This confirms the elemental composition and corroborates the proposed structure. nih.govA mass-to-charge ratio (m/z) peak corresponding to the molecular ion (e.g., [M+H]⁺) of Impurity 8, confirming its molecular weight. rjlbpcs.com
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., C=O, N-H, C-F bonds) by measuring the absorption of infrared radiation. synthinkchemicals.comdaicelpharmastandards.comAn IR spectrum with absorption bands characteristic of the functional groups expected in the structure of this compound.
High-Performance Liquid Chromatography (HPLC) A primary method used to determine the purity of the reference standard. rjlbpcs.com It separates the main compound from any residual starting materials, by-products, or other contaminants. nih.govA chromatogram showing a single major peak, with the area of this peak representing the purity of the standard, often ≥98%. rjlbpcs.com The retention time (RT) and relative retention time (RRT) are also established. synthinkchemicals.com

This comprehensive characterization ensures that the reference standard is of sufficient quality to be used reliably in quantitative and qualitative analyses. synthinkchemicals.com

Utilization in Quality Control and Analytical Method Validation

Once a reference standard for this compound has been rigorously characterized, it becomes an indispensable tool in the quality control (QC) of Linezolid and the validation of the analytical methods used for its testing. synthinkchemicals.comsynzeal.com

Role in Quality Control (QC): In routine QC testing of Linezolid API and finished drug products, the Impurity 8 reference standard is used to:

Identify: By comparing the retention time of any peak in the chromatogram of a Linezolid test sample with the retention time of the Impurity 8 reference standard, analysts can confirm the presence of this specific impurity. synthinkchemicals.com

Quantify: The reference standard is used to accurately determine the amount of Impurity 8 present in a batch of Linezolid. ijprajournal.com This is crucial for ensuring that the impurity level does not exceed the limits set by regulatory authorities like the International Council for Harmonisation (ICH). rjlbpcs.comijcrt.org The ICH guidelines stipulate strict thresholds for known impurities, often requiring any impurity above 0.10% to be reported and identified. rjlbpcs.comijcrt.org

Role in Analytical Method Validation: Developing and validating an analytical method, typically an HPLC method, is a regulatory requirement to ensure the method is reliable, reproducible, and accurate for its intended purpose—detecting and quantifying impurities. researchgate.netinternationaljournalssrg.org The this compound reference standard is essential for several validation parameters as defined by ICH guidelines. researchgate.netresearchgate.net

The table below outlines key validation parameters and the role of the impurity standard:

Validation ParameterDescription & PurposeRole of this compound Standard
Specificity / Selectivity The ability of the method to assess the analyte unequivocally in the presence of other components, including other impurities, degradants, and the API itself. proquest.comA solution containing Linezolid API and the Impurity 8 standard (and other known impurities) is analyzed to demonstrate that the method can separate them into distinct peaks with no interference. researchgate.netproquest.com
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netThe reference standard is used to prepare progressively more dilute solutions to determine the minimum concentration at which the impurity's signal can be distinguished from the baseline noise (e.g., signal-to-noise ratio of 3:1). nih.gov
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netThe reference standard is used to establish the lowest concentration that can be measured reliably (e.g., signal-to-noise ratio of 10:1). This is critical for quantifying impurities at very low levels. nih.gov
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govA series of dilutions of the reference standard are prepared and analyzed to create a calibration curve (peak area vs. concentration). The correlation coefficient (R²) must meet acceptance criteria (e.g., ≥0.999). internationaljournalssrg.orgnih.gov
Accuracy The closeness of the test results obtained by the method to the true value. proquest.comThe reference standard is "spiked" at known concentrations into a sample matrix (e.g., a sample of Linezolid API). The method is then used to measure the concentration, and the result is compared to the known spiked amount to calculate the percent recovery. internationaljournalssrg.orgproquest.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. proquest.comThe reference standard is used to prepare multiple samples at the same concentration, which are then analyzed to assess repeatability (intra-day) and intermediate precision (inter-day). Results are typically expressed as a relative standard deviation (%RSD). nih.gov

Regulatory Science and Quality Assurance Perspectives on Pharmaceutical Impurities

Adherence to International Harmonization Council (ICH) Guidelines (e.g., ICH Q3B(R2))

The management of impurities in new drug products is governed by the ICH Q3B(R2) guideline, which focuses on degradation products. europa.eueuropa.eu A degradation product is defined as an impurity that results from a chemical change in the drug substance that can occur during the manufacturing or storage of the new drug product. europa.euich.org This change may be caused by factors like light, temperature, pH, water, or a reaction with an excipient or the container closure system. europa.eu

For any given drug product, the ICH guidelines set specific thresholds for three key actions: reporting, identification, and qualification of degradation products. europa.euich.org These thresholds are not fixed but are dependent on the maximum daily dose (MDD) of the drug. pda.orgpremier-research.com Adherence to these guidelines is mandatory for registration applications in ICH regions (the European Union, Japan, and the United States). slideshare.netich.org

The guideline mandates that any degradation product observed during stability studies above the identification threshold must be identified. slideshare.net The process of qualification involves acquiring and evaluating data to establish the biological safety of a specific degradation product at or above a certain level. europa.euich.org If an impurity level exceeds the qualification threshold, a comprehensive safety assessment is required. pda.org However, if levels can be reduced to below the threshold, extensive safety testing may be avoided. ich.org

Establishment of Impurity Thresholds and Reporting Requirements for Pharmaceutical Substances

The ICH has defined specific thresholds for reporting, identifying, and qualifying impurities to ensure patient safety. pharmagrowthhub.comich.org These thresholds are directly linked to the Maximum Daily Dose (MDD) of the active pharmaceutical ingredient (API).

Reporting Threshold : This is the level above which an impurity must be reported. pharmagrowthhub.comich.org For a drug with an MDD of ≤ 2 grams/day, the reporting threshold for an impurity in the drug substance is 0.05%. pda.orgpharmagrowthhub.com

Identification Threshold : This is the level above which the structure of an impurity must be determined. europa.eukobia.kr If an unknown impurity exceeds this limit, its chemical identity must be elucidated. pharmagrowthhub.com For a drug product with an MDD between 10 mg and 2 g, the identification threshold is the lower of either 0.2% of the API or a total daily intake of 2 mg of the impurity.

Qualification Threshold : This is the level above which an impurity requires biological safety qualification. europa.euich.org The process of qualification is to evaluate data that establishes the biological safety of an individual impurity. ich.org For a drug product with an MDD of less than 10 mg, the qualification threshold is the lower of 1.0% or a 50 µg total daily intake. For an MDD between 10 mg and 100 mg, the threshold is the lower of 0.5% or a 200 µg total daily intake. medcraveonline.com

These thresholds are pivotal in analytical method development, as the Limit of Quantitation (LOQ) of an analytical method must be at or below the reporting threshold to ensure accurate and reliable data. pharmagrowthhub.com

ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
Maximum Daily Dose¹Reporting Threshold²Identification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1 mg TDI, whichever is lower0.5% or 1 mg TDI, whichever is lower
&gt; 1 g0.05%0.1% or 2 mg TDI, whichever is lower0.15% or 3 mg TDI, whichever is lower

¹ The threshold should be based on the maximum daily dose of the drug substance.

² TDI = Total Daily Intake. Thresholds are from ICH Q3B(R2) guidance and may have specific nuances not fully captured in this simplified table. europa.eupda.org

Role of Impurity Profiling in Regulatory Filings (e.g., Abbreviated New Drug Applications)

Impurity profiling is the identification and quantification of impurities present in a drug substance or final product. ijpsjournal.compharmainfo.in This "fingerprint" is a critical component of regulatory submissions, particularly for Abbreviated New Drug Applications (ANDAs) for generic drugs. synthinkchemicals.comresearchgate.net To gain marketing approval, a generic drug manufacturer must demonstrate that its product is essentially the same as the Reference Listed Drug (RLD), which includes having a comparable impurity profile. nih.gov

The impurity profile provides regulatory authorities with a comprehensive overview of all potential and actual impurities, including those arising from the synthesis process, degradation, or storage. kobia.krijpsjournal.com For a generic version of Linezolid (B1675486), the ANDA must contain detailed analytical data on its impurity profile, which would include Linezolid Impurity 8. synthinkchemicals.comsynzeal.com Any new impurity or a significantly higher level of an existing impurity compared to the RLD must be fully justified and may require additional qualification studies to ensure it does not affect the safety or efficacy of the drug product. nih.gov

A robust impurity profile demonstrates a manufacturer's control over their process and ensures the consistency and quality of the final product. pharmainfo.in It is a key element that regulators scrutinize to ensure the safety of generic drugs made available to the public. google.com

Importance of Data Integrity and Comprehensive Characterization in Regulatory Submissions

Data integrity is the foundation of regulatory trust. It refers to the completeness, consistency, and accuracy of data throughout its entire lifecycle. fda.govfda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict adherence to data integrity, as their decisions on drug safety and efficacy rely entirely on the submitted data. fda.govfreyrsolutions.com Any failure to uphold data integrity can cast doubt on the entire submission, potentially leading to rejection. fda.gov The principles of ALCOA+ (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available) provide a framework for maintaining high data standards. freyrsolutions.comlcms.cz

Comprehensive characterization of an impurity like this compound is a non-negotiable aspect of a regulatory filing. resolvemass.ca This involves using advanced analytical techniques to definitively determine the impurity's structure and properties. synthinkchemicals.com Such techniques often include:

High-Performance Liquid Chromatography (HPLC) for separation and quantification. researchgate.net

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), to determine molecular weight and structural fragments. resolvemass.ca

Nuclear Magnetic Resonance (NMR) spectroscopy to provide detailed information about the molecular structure. resolvemass.casynthinkchemicals.com

This rigorous characterization provides the scientific evidence needed to support the safety assessment and establish appropriate acceptance criteria for the impurity in the final drug product. synthinkchemicals.com Complete and reliable data from these characterization studies are essential for a successful regulatory review and for safeguarding patient health. verista.comcfpie.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.